molecular formula C9H18N2O2 B8293897 (R)-3-Boc-aminopyrrolidine

(R)-3-Boc-aminopyrrolidine

Cat. No. B8293897
M. Wt: 186.25 g/mol
InChI Key: MMHCWKHUSPBOAH-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013156B2

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 2,3-Dichloro-pyrazine (3 g, 20.2 mmol) and dry DMF (50 mL). 3-Boc-aminopyrrolidine (8.2 g, 44.5 mmol) was dissolved in dry DMF (50 mL) and added to the round bottom flask. The reaction mixture was allowed to continue to stir overnight at 100° C. LC/MS analysis indicated the desired product as the main component. The reaction mixture was cooled to room temperature and poured on ice. The mixture was extracted with EtOAc and the EtOAc layer was washed with water and brine and dried on sodium sulfate. After removal of solvent in vacuo the desired product [1-(3-Chloro-pyrazin-2-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (6.8 g, 99% yield) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.C(C1CCN(N)C1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=O.C[N:23]([CH:25]=[O:26])[CH3:24]>>[C:12]([O:11][C:25](=[O:26])[NH:23][CH:24]1[CH2:7][CH2:2][N:3]([C:2]2[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=2)[CH2:4]1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1CN(CC1)N
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir overnight at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stir bar
ADDITION
Type
ADDITION
Details
added to the round bottom flask

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CN(CC1)C1=NC=CN=C1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.